Amino-PEG9-acid

Übersicht

Beschreibung

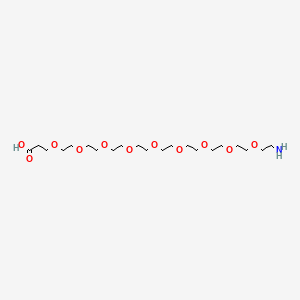

Amino-PEG9-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

The synthesis of Amino-PEG9-acid involves complex chemical reactions. The peptide is broken into its constituent amino acids by reducing all disulfide bonds, capping the –SH groups of cysteine residues by S N 2 reaction with iodoacetic acid, and hydrolyzing the amide bonds by heating with aqueous 6 M HCl at 110 °C for 24 hours .

Molecular Structure Analysis

The molecular structure of Amino-PEG9-acid is complex and involves various chemical interactions. The molecular weight of Amino-PEG9-acid is 485.57 and its molecular formula is C21H43NO11 . The structure of Amino-PEG9-acid can be analyzed using various techniques such as liquid chromatography-tandem mass spectrometry .

Chemical Reactions Analysis

Amino-PEG9-acid undergoes various chemical reactions during its synthesis and use. For instance, in preparation for analysis, the peptide is broken into its constituent amino acids by reducing all disulfide bonds, capping the –SH groups of cysteine residues by S N 2 reaction with iodoacetic acid, and hydrolyzing the amide bonds by heating with aqueous 6 M HCl at 110 °C for 24 hours .

Physical And Chemical Properties Analysis

Amino-PEG9-acid has specific physical and chemical properties that contribute to its function as a linker in drug synthesis. It is a PEG-based compound, which means it has a polyethylene glycol backbone that contributes to its solubility and stability .

Wissenschaftliche Forschungsanwendungen

Structural Modification of Natural Products

Amino acids, including Amino-PEG9-acid, are utilized in the structural modification of natural products to enhance their solubility, activity, and reduce adverse effects. The introduction of amino acids into natural products can significantly improve their pharmacological profile .

Protein Engineering

In protein engineering, Amino-PEG9-acid can be incorporated into proteins to create enzymes with enhanced stability and activity. This application is crucial in developing efficient biocatalysts with versatile physicochemical properties and biological functions .

Drug Discovery

The unique properties of Amino-PEG9-acid make it a valuable tool in drug discovery. It can be used to synthesize compounds with improved pharmacokinetics and pharmacodynamics, leading to the development of new medications .

Antibody-Drug Conjugates

Amino-PEG9-acid plays a role in the creation of antibody-drug conjugates. These are targeted cancer therapies that combine an antibody specific to cancer cells with a cytotoxic drug .

Peptide-Based Imaging

In medical imaging, Amino-PEG9-acid derivatives are used to develop peptide-based imaging agents. These agents can help in the visualization of biological processes and the diagnosis of diseases .

Antimicrobial Activities

Research has shown that Amino-PEG9-acid can be used to develop compounds with antimicrobial properties. This application is particularly relevant in the fight against antibiotic-resistant bacteria .

Wirkmechanismus

Target of Action

Amino-PEG9-acid is a PEG derivative containing an amino group with a terminal carboxylic acid . It is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Mode of Action

The primary mode of action of Amino-PEG9-acid involves its use as a linker in the synthesis of ADCs . ADCs are a class of therapeutics that deliver cytotoxic agents directly to cancer cells via specific antibodies . The Amino-PEG9-acid linker connects the antibody to the cytotoxic drug, allowing the drug to be released in the target cells .

Biochemical Pathways

The specific biochemical pathways affected by Amino-PEG9-acid would depend on the particular ADC it is part of. The ADC, once bound to the target cell, is internalized and the cytotoxic drug is released, disrupting the cellular functions and leading to cell death . The exact pathways affected would depend on the nature of the cytotoxic drug attached to the ADC.

Pharmacokinetics

As a PEG-based linker, Amino-PEG9-acid is likely to influence the pharmacokinetics of the ADCs it forms. PEGylation, the process of attaching PEG chains to molecules, has been shown to improve the solubility, stability, and half-life of drugs . It can also reduce immunogenicity and enhance the bioavailability of the drug . .

Result of Action

The result of the action of Amino-PEG9-acid is the successful delivery of cytotoxic drugs to target cells via ADCs . By acting as a linker, Amino-PEG9-acid enables the selective delivery of these drugs, reducing off-target effects and improving the therapeutic index .

Action Environment

The action of Amino-PEG9-acid, as part of an ADC, can be influenced by various environmental factors. These include the pH of the environment, which can affect the stability of the ADC, and the presence of proteases, which can cleave the ADC and release the drug . Additionally, factors such as the density of the target antigen on the cell surface and the rate of internalization of the ADC can also influence the efficacy of the ADC .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43NO11/c22-2-4-26-6-8-28-10-12-30-14-16-32-18-20-33-19-17-31-15-13-29-11-9-27-7-5-25-3-1-21(23)24/h1-20,22H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPBFSLIVZGGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-PEG9-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

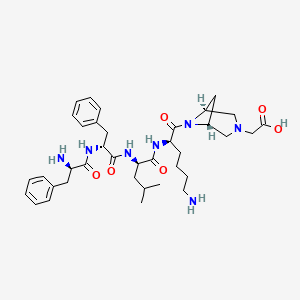

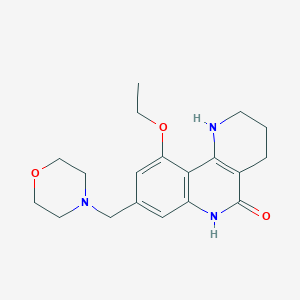

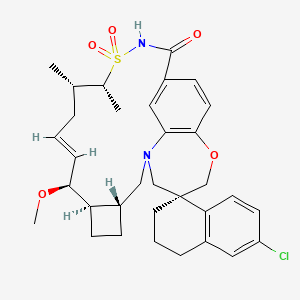

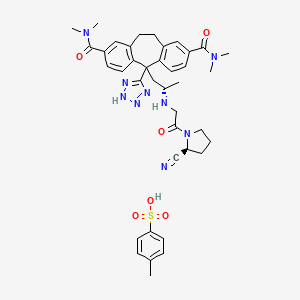

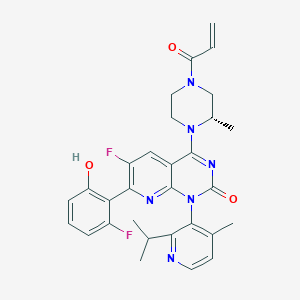

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)

![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)